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Compound of Interest

Compound Name:
2-Amino-3-azido-2-

methylpropanoic acid

CAS No.: 120042-13-9

Cat. No.: B054472

Get Quote

Executive Summary: The Structural-Functional
Nexus
In the design of bioactive peptides and stapled therapeutics, researchers often face a trade-off

between conformational stability and functional versatility. Standard amino acids like Alanine

(Ala) offer limited structural bias, while strong helix-promoters like

-aminoisobutyric acid (Aib) lack functional handles for bio-orthogonal chemistry.

This guide analyzes

-methyl-

-azidoalanine (often abbreviated as

-MeAla or Az-Aib), a non-canonical residue that bridges this gap. By combining the

-methylation of Aib (for helical stabilization) with the
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-azido group (for "Click" chemistry), this residue offers a unique dual-modality.

Key Finding: Circular Dichroism (CD) analysis reveals that peptides containing

-methyl-

-azidoalanine exhibit helical propensities comparable to Aib-containing peptides and
significantly higher than standard Alanine analogs, while providing a reactive site for triazole
formation.

Product Profile & Mechanism of Action
The Molecule: -Methyl- -Azidoalanine[1]

Core Scaffold: Alanine derivative.[1]

Modification 1 (

-Methyl): Introduces the Thorpe-Ingold effect (gem-dimethyl effect), severely restricting

and

torsion angles to the helical region (

).

Modification 2 (

-Azido): An electron-rich, bio-orthogonal handle suitable for Cu(I)-catalyzed Azide-Alkyne
Cycloaddition (CuAAC).

Mechanistic Impact on Secondary Structure
Unlike standard

-azidoalanine (

-Ala), which retains the conformational flexibility of native alanine, the

-methyl variant locks the peptide backbone. This restriction lowers the entropic penalty of
folding, driving the equilibrium toward

-helix or
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-helix formation even in short oligomers.

Comparative Performance Analysis
The following table contrasts

-methyl-

-azidoalanine against its three primary alternatives in peptide engineering.

Table 1: Structural and Functional Comparison

Feature
-Methyl-

-Azidoalanine

Alanine (Ala)
Aib (

-Me-Ala)

-Azidoalanine (

-Ala)

Helical

Propensity

High (Strong

Inducer)
Low/Moderate

Very High (Gold

Standard)
Moderate

Conformational

Constraint
-Methyl Steric

Lock
None -Methyl Steric

Lock
None

Bio-orthogonal

Handle
Yes (Azide) No No Yes (Azide)

CD Signature

(190-250nm)

Double minima

(208/222 nm)

Weak/Disordered

(unless long)

Distinct Double

minima

Variable/Disorder

ed

Primary

Application

Stapling,

Functionalized

Helices

Native

Sequences

Helical

Stabilization

Labeling

(Flexible regions)

Experimental Guide: CD Spectroscopy Workflow
To validate the structural impact of incorporating

-methyl-

-azidoalanine, a rigorous CD spectroscopy protocol is required. This section details the self-
validating workflow.
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Phase 1: Sample Preparation (Critical Step)
Solvent Selection: Dissolve lyophilized peptide in Phosphate Buffer (10 mM, pH 7.4) for

physiological relevance.

Note: If the peptide is highly hydrophobic due to protection groups, use Trifluoroethanol

(TFE) titration (0% to 50%) to probe intrinsic helical propensity.

Concentration Determination: Do NOT rely on weight. Use quantitative amino acid analysis

(AAA) or UV absorbance of the Azide group (

, though variable) or Tyrosine/Tryptophan tags if included.

Target Concentration:

.

Phase 2: Data Acquisition Parameters
Instrument: Jasco J-1500 or equivalent.

Path Length: 1 mm quartz cuvette (reduces solvent absorption noise).

Wavelength Range: 260 nm to 190 nm.[2]

Scan Speed: 50 nm/min.[2]

Accumulations: 3 scans (averaged to improve Signal-to-Noise).

Temperature:

(Standard) and Variable Temperature (

) for melting curves.

Phase 3: Data Analysis & MRE Calculation
Raw ellipticity (
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, mdeg) must be converted to Mean Residue Ellipticity (

) to allow comparison between peptides of different lengths.

MRW (Mean Residue Weight):

(where N is number of residues).

l: Path length in cm (0.1 cm).

c: Concentration in mg/mL.

Interpretation Criteria:

-Helix: Minima at 208 nm and 222 nm. Ratio

indicates helix bundling;

indicates isolated helices.

-Helix: A shift of the minima to lower wavelengths (approx. 205 nm and 220 nm) and a
weaker signal intensity often characterizes the

helix favored by

-methylated residues in short sequences.

Visualization: Structural Logic & Workflow
The following diagram illustrates the decision-making process and structural consequences of

choosing

-methyl-

-azidoalanine.
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Peptide Design Goal Need Stability? Need Functionality?Yes + Function

Standard Ala

No

Aib (α-Me-Ala)

Yes (Only Stability)

β-Azido-Ala
Function > Stability

α-Methyl-β-Azidoalanine

Stability + Function

Flexible/Random Coil
(CD: Min @ 198nm)

Stable Helix
(CD: Min @ 208/222nm)

Clickable Helix
(Dual Benefit) Retains Structure

Click to download full resolution via product page

Figure 1: Decision matrix for selecting

-methyl-

-azidoalanine based on structural and functional requirements.

Scientific Validation & Causality
Why -Methylation Stabilizes the Helix
The stability observed in the CD spectra of

-methyl-

-azidoalanine peptides is not accidental. It is driven by the restriction of the

and

torsion angles.[3] In standard amino acids, the

proton allows a wide range of rotation. Replacing this proton with a methyl group creates steric
clashes with the backbone carbonyl and amide groups if the chain attempts to adopt extended
(

-sheet) conformations. The only energetically permissive region remaining is the helical region
(both
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- and

-helical).

Citation: This phenomenon is consistent with the foundational work on Aib residues, where the

gem-dimethyl effect restricts conformational space, as detailed in studies of

-aminoisobutyric acid peptides [1, 3].

The Azide Group: A Non-Perturbing Handle
Experimental data suggests that the azido group (

) is relatively small and linear. Unlike bulky protecting groups (e.g., Fmoc, Trt) that might disrupt
folding, the azide group extends away from the helix core. CD analysis confirms that the shape
of the spectra for

-methyl-

-azidoalanine peptides closely mimics that of Aib peptides, exhibiting the characteristic double
minima at 208 and 222 nm, confirming that the functionalization does not compromise the
scaffold [4].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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